Superior Molar Potency vs. SB-431542 in Neutralizing MSTN Signaling in a Head-to-Head Cellular Assay
In a direct head-to-head comparison within the same study, IMB0901 neutralized MSTN-stimulated Smad-dependent luciferase reporter activity to a degree 'similar to 10 μM SB431542' when used at only 2.5 or 5 μM, representing a 2- to 4-fold improvement in molar potency for functional pathway blockade over the benchmark ALK4/5 inhibitor [1].
| Evidence Dimension | Neutralization of MSTN (10 ng/mL)-induced Smad reporter activity |
|---|---|
| Target Compound Data | 2.5 or 5 μM IMB0901 significantly neutralized MSTN signaling (P < 0.01 vs. MSTN group) |
| Comparator Or Baseline | 10 μM SB-431542 produced a similar degree of signaling neutralization |
| Quantified Difference | 2- to 4-fold lower concentration required for comparable efficacy |
| Conditions | HEK293-SBE cells expressing a Smad-binding element luciferase reporter; stimulation with 10 ng/mL recombinant MSTN |
Why This Matters
Achieving comparable target engagement at 2- to 4-fold lower molar concentrations reduces off-target risk and provides a superior starting point for medicinal chemistry optimization of both potency and selectivity.
- [1] Liu D, Qiao X, Ge Z, Shang Y, Li Y, Wang W, Chen M, Si S, Chen SZ. IMB0901 inhibits muscle atrophy induced by cancer cachexia through MSTN signaling pathway. Skelet Muscle. 2019 Mar 28;9(1):8. (Fig. 1e: IMB0901 at 2.5 or 5 μM neutralized MSTN signaling similar to 10 μM SB431542). View Source
